molecular formula C16H16F2N4O2 B2561495 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1798031-62-5

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2561495
CAS No.: 1798031-62-5
M. Wt: 334.327
InChI Key: RQADKSSMMJKDIT-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine atoms at the 2 and 4 positions of the benzamide ring, and a morpholinopyrimidine moiety attached via a methyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the morpholinopyrimidine intermediate: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form the morpholinopyrimidine core.

    Introduction of the benzamide moiety: The morpholinopyrimidine intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal chemistry: This compound has been studied for its potential as an anti-inflammatory agent.

    Biological research: The compound’s ability to interact with specific molecular targets makes it useful in studying cellular pathways and mechanisms related to inflammation and other biological processes.

    Chemical research: Its unique reactivity profile allows for the exploration of new synthetic methodologies and the development of novel derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound forms hydrophobic interactions with the active sites of these enzymes, leading to the inhibition of their activity and subsequent reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to the presence of two fluorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholinopyrimidine moiety with the difluorobenzamide structure provides a distinct profile that sets it apart from other similar compounds.

Properties

IUPAC Name

2,4-difluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c17-11-1-2-12(13(18)9-11)16(23)20-10-14-19-4-3-15(21-14)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQADKSSMMJKDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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